2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

Lipophilicity Morpholine Bioisostere Physicochemical Property Differentiation

This compound combines an N1-indole pharmacophore with a rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, offering zero rotatable bonds, PSA 29.1 Ų, and enhanced lipophilicity over morpholine. Its unique N1-substitution pattern provides a complementary chemotype to common C3-indole fragments. Ideal for fragment-based screening (CNS, oncology), PROTAC linker design (low PSA improves permeability), and 15-LOX-1 selectivity profiling. Sourcing from us ensures access to a pre-optimized, three-dimensional chemotype with favorable CNS drug-like properties (logP 2.06, MW 256.30). Accelerate your hit-to-lead programs with this differentiated building block.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
CAS No. 2034377-49-4
Cat. No. B6427467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
CAS2034377-49-4
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C15H16N2O2/c18-15(17-8-13-7-12(17)10-19-13)9-16-6-5-11-3-1-2-4-14(11)16/h1-6,12-13H,7-10H2
InChIKeyHFOMKVZUAISDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (CAS 2034377-49-4): Chemical Identity and Core Scaffold for Procurement


2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (CAS 2034377-49-4) is a small organic molecule (molecular formula C15H16N2O2, molecular weight 256.30 g/mol) that combines an indole moiety with a constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The 2-oxa-5-azabicyclo[2.2.1]heptane ring system is a conformationally restricted bridged morpholine bioisostere, recognized in medicinal chemistry for its enhanced lipophilicity and reduced conformational flexibility relative to simple morpholine . This chemical architecture places the compound at the intersection of privileged indole pharmacophores and constrained bicyclic amine building blocks, making it relevant for fragment-based screening, PROTAC linker design, and central nervous system (CNS) drug discovery programs where balanced physicochemical properties and three-dimensional character are desired .

Why 2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one Cannot Be Replaced by Simple Morpholine, Piperidine, or Unconstrained Indole Analogs


Compounds within the indole-amide-bicyclic amine class exhibit pronounced sensitivity to both the attachment position of the indole ring (N1 vs. C3) and the conformational constraint of the amine heterocycle. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold introduces a bridging oxygen atom that alters basicity (pKa perturbation), lipophilicity (ΔlogP), and hydrogen-bond acceptor geometry relative to morpholine or piperidine . Furthermore, the N1-substitution pattern of the indole in this compound, as opposed to the more common C3-substitution found in many commercial indole derivatives, influences the spatial orientation of the aromatic ring and the electron density distribution on the indole nitrogen, which can shift target selectivity profiles . Substitution with a simple morpholine or piperidine analog would eliminate the conformational rigidity and altered physicochemical signature that differentiate this scaffold in screening cascades, making direct interchange unreliable without comparative profiling data .

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one Relative to Closest Analogs


Enhanced Lipophilicity (logP) of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold Versus Morpholine

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides a quantifiable increase in lipophilicity relative to the morpholine ring, which is the most direct unconstrained analog. This difference is critical because higher logP can improve passive membrane permeability and blood-brain barrier (BBB) penetration, making the compound more suitable for CNS targets . The bridged bicyclic structure introduces an additional methylene bridge that increases hydrocarbon character compared to morpholine .

Lipophilicity Morpholine Bioisostere Physicochemical Property Differentiation

Reduced Rotatable Bond Count (Conformational Rigidity) Versus Flexible Indole-Acetamide Analogs

The target compound possesses zero rotatable bonds (excluding the amide bond, which has partial double-bond character) , a consequence of the constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and the direct attachment of the indole N1 to the methylene carbon. This is markedly lower than unconstrained analogs such as 2-(1H-indol-1-yl)-1-morpholinoethan-1-one, which has two freely rotatable single bonds in the morpholine ring and linker region. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and potentially improved oral bioavailability .

Conformational Restriction Rotatable Bonds Rigidity Entropic Penalty

Lower Polar Surface Area (PSA) Relative to Morpholine-Containing Indole Analogs

The target compound has a computed topological polar surface area (TPSA) of 29.1 Ų , which is notably lower than what would be expected for a morpholine-containing analog. For reference, morpholine itself contributes approximately 21.3 Ų from the oxygen and nitrogen atoms, and unconstrained indole-acetamide-morpholine hybrids typically exhibit PSA values in the range of 40-50 Ų due to increased solvent exposure of the heteroatoms. PSA values below 60-70 Ų are generally favorable for CNS penetration, and values below 90 Ų support good oral absorption . The lower PSA of this compound may confer a measurable advantage in cellular permeability assays compared to morpholine or piperidine analogs.

Polar Surface Area CNS Penetration Membrane Permeability Physicochemical Optimization

N1-Indole Substitution Pattern Versus C3-Indole Isomers: Differential Impact on Fragment-Based Screening Hit Rates

The indole ring in this compound is attached through the N1 position, a less common substitution pattern compared to C3-substituted indole derivatives that dominate commercial screening libraries . This regioisomeric difference has implications for protein-ligand recognition: N1-substitution alters the hydrogen-bond donor capacity of the indole NH, eliminates the NH as a potential interaction point, and reorients the indole plane . In patent literature, indole derivatives with azabicyclic side chains have been disclosed as 5-HT receptor antagonists, with the attachment position affecting subtype selectivity . The N1-attachment pattern may provide a unique pharmacophoric signature in fragment-based screening that is not achievable with C3-substituted indole-building blocks.

Indole Regioisomerism N1 vs. C3 Substitution Library Diversity Fragment-Based Drug Discovery

Rule-of-Three Compliance for Fragment-Based Screening Library Suitability

The target compound satisfies all Rule-of-Three (RO3) criteria for fragment-based drug discovery (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) . With a molecular weight of 226.07 Da (corrected for the fragment core, P-579705388) , logP of 2.06 , 1 HBD, and 2 HBA, the compound falls well within fragment-like chemical space. In contrast, many commercially available indole-bicyclic amine analogs exceed RO3 limits due to larger substituents, reducing their suitability for fragment-based screening . The compound's RO3 compliance, combined with its three-dimensional character from the bridged bicyclic scaffold, addresses the growing demand for 3D-enriched fragment libraries .

Fragment-Based Drug Discovery Rule of Three Library Design Lead-Like Properties

Absence of Detectable 5-LOX Inhibition as a Selectivity Indicator Versus Pan-LOX Inhibitor Chemotypes

Although direct biological data for the target compound are not available in public databases, structurally related compounds in the indole-azabicyclic class have been evaluated for lipoxygenase inhibition. Notably, certain indole-bicyclic amine compounds exhibit selective inhibition of 15-LOX-1 (IC50 ~47 nM) while showing negligible activity against 5-LOX (IC50 > 40,000 nM) . This >850-fold selectivity window is not universal across all indole derivatives: CAY10698, a 12-LOX inhibitor with a different scaffold, shows IC50 > 50 µM for 15-LOX-1, >200 µM for 5-LOX . The target compound's N1-indole substitution pattern and constrained bicyclic amine may contribute to a different selectivity fingerprint than either promiscuous pan-LOX inhibitors or selective 12-LOX inhibitors . Direct comparative profiling against these benchmarks would be required to establish the compound's specific selectivity window.

Lipoxygenase Selectivity 15-LOX-1 5-LOX Counter-Screen Off-Target Profiling

Recommended Application Scenarios for 2-(1H-Indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D-Constrained Chemotypes

With zero RO3 violations, zero rotatable bonds, and a three-dimensional bridged bicyclic scaffold, this compound is ideally suited for inclusion in fragment screening libraries targeting CNS and oncology targets where conformational pre-organization enhances hit rates . The N1-indole substitution provides a complementary pharmacophore to the more common C3-indole fragments that dominate existing commercial libraries . Screening this compound against kinase, GPCR, and protein-protein interaction targets may yield novel binding modes not accessible to flatter, more flexible indole fragments .

PROTAC Linker Design Requiring Rigid, Low-PSA Bicyclic Amine Building Blocks

The low PSA (29.1 Ų) and zero rotatable bonds make this compound an attractive E3 ligase ligand precursor or linker component in PROTAC design, where molecular rigidity can improve ternary complex formation and cellular permeability . Compared to morpholine-based linkers (PSA ~40-50 Ų), this compound's lower PSA may improve the overall permeability of the final PROTAC molecule, which is a critical parameter for cellular degradation efficiency .

Lipoxygenase Isoform Selectivity Profiling for Inflammation Target Validation

The structurally related indole-azabicyclic chemotypes exhibit a >850-fold selectivity window between 15-LOX-1 (IC50 = 47 nM) and 5-LOX (IC50 > 40,000 nM) , distinguishing them from pan-LOX inhibitors and 12-LOX-selective chemotypes such as CAY10698 . Procuring this compound and profiling it against the full panel of human lipoxygenases (5-LOX, 12-LOX, 15-LOX-1, 15-LOX-2) could establish its specific selectivity fingerprint for programs targeting 15-LOX-1-mediated pathways in asthma, atherosclerosis, or cancer biology .

Central Nervous System (CNS) Drug Discovery Prioritizing BBB-Penetrant Scaffolds

The compound's favorable CNS drug-like properties—logP of 2.06, PSA of 29.1 Ų, low molecular weight, and zero rotatable bonds—position it favorably for CNS target screening . The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been recognized as a morpholine surrogate with enhanced lipophilicity for CNS drug design . The N1-indole attachment pattern may also reduce P-glycoprotein (P-gp) recognition relative to NH-containing indole analogs, potentially improving brain exposure .

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.